Alpha,Alpha-[UL-13C12]Trehalose
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Overview
Description
Alpha,Alpha-[UL-13C12]Trehalose is a specialized form of the disaccharide sugar trehalose. Trehalose, in its natural form, is a non-reducing sugar consisting of two glucose units linked by an alpha,alpha-1,1-glycosidic bond . The “alpha,alpha-” in the name refers to the bond between the first carbon atoms (anomeric carbons) of the two glucose units . The “[UL-13C12]” part of the name indicates that this form of trehalose is uniformly labeled with carbon-13 (13C), an isotope of carbon . All 12 carbon atoms in the molecule are replaced with this isotope . Carbon-13 is non-radioactive and is frequently used in nuclear magnetic resonance (NMR) studies to track the fate of carbon atoms in biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alpha,Alpha-[UL-13C12]Trehalose involves the incorporation of carbon-13 into the glucose units that make up trehalose. This can be achieved through the use of carbon-13 labeled glucose as a starting material . The glucose units are then linked via an alpha,alpha-1,1-glycosidic bond to form the trehalose molecule . The reaction conditions typically involve the use of specific enzymes or chemical catalysts that facilitate the formation of the glycosidic bond .
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as the use of genetically modified microorganisms that can produce carbon-13 labeled glucose . These microorganisms can be cultured in media containing carbon-13 labeled substrates, leading to the production of labeled glucose, which can then be converted into trehalose . The process may also involve downstream purification steps to isolate and purify the labeled trehalose .
Chemical Reactions Analysis
Types of Reactions
Alpha,Alpha-[UL-13C12]Trehalose can undergo various chemical reactions, including hydrolysis, oxidation, and glycosylation .
Oxidation: Trehalose can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Glycosylation: Trehalose can participate in glycosylation reactions, where it acts as a glycosyl donor or acceptor.
Common Reagents and Conditions
Hydrolysis: Enzymes such as alpha,alpha-trehalase are commonly used to catalyze the hydrolysis of trehalose.
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Glycosylation: Glycosylation reactions may involve the use of glycosyltransferases or chemical catalysts.
Major Products
Scientific Research Applications
Alpha,Alpha-[UL-13C12]Trehalose has a wide range of scientific research applications due to its unique properties .
Mechanism of Action
The mechanism of action of Alpha,Alpha-[UL-13C12]Trehalose involves its role as an osmoprotectant, chemical chaperone, and free radical scavenger . It helps maintain cellular homeostasis under stress conditions by stabilizing proteins and cellular membranes . It also induces autophagy, a cellular process that helps remove damaged proteins and organelles . The molecular targets and pathways involved include the mTOR pathway and various stress response pathways .
Comparison with Similar Compounds
Alpha,Alpha-[UL-13C12]Trehalose is unique due to its uniform carbon-13 labeling, which makes it particularly useful for NMR studies . Similar compounds include:
Alpha,Alpha-Trehalose: The natural form of trehalose without carbon-13 labeling.
Maltose: Another disaccharide consisting of two glucose units linked by an alpha-1,4-glycosidic bond.
Sucrose: A disaccharide consisting of glucose and fructose linked by an alpha-1,2-glycosidic bond.
This compound stands out due to its specific labeling, which allows for detailed tracking and analysis in scientific studies .
Properties
Molecular Formula |
C12H22O11 |
---|---|
Molecular Weight |
354.21 g/mol |
IUPAC Name |
2-(hydroxy(113C)methyl)-6-[3,4,5-trihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-2-yl]oxy(2,3,4,5,6-13C5)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
InChI Key |
HDTRYLNUVZCQOY-WCGVKTIYSA-N |
Isomeric SMILES |
[13CH2]([13CH]1[13CH]([13CH]([13CH]([13CH](O1)O[13CH]2[13CH]([13CH]([13CH]([13CH](O2)[13CH2]O)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
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